molecular formula C9H12N5NaO4 B7891576 sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate

sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate

Cat. No.: B7891576
M. Wt: 277.21 g/mol
InChI Key: JJICLMJFIKGAAU-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable substance in multiple fields.

Preparation Methods

The preparation of sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate involves several synthetic routes and reaction conditions. One common method includes the reaction of phosgene with four equivalents of imidazole under anhydrous conditions, resulting in the formation of the crystalline product with a high yield . Industrial production methods often involve similar processes but on a larger scale, ensuring the purity and consistency of the compound.

Chemical Reactions Analysis

sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong bases like lithium diisopropylamide (LDA) and phase transfer catalysts. For example, the O’Donnell Amino Acid Synthesis involves the alkylation of benzophenone imines of glycine alkyl esters under biphasic, basic conditions . Major products formed from these reactions include monoalkylated amino acid derivatives.

Scientific Research Applications

sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate has a wide range of scientific research applications. It is used in chemistry for the synthesis of amino acids and other organic compounds. In biology, it is employed in the study of protein interactions and cellular processes. In medicine, this compound is used in the development of pharmaceuticals and therapeutic agents. Additionally, it has industrial applications in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting cellular processes and biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate can be compared with other similar compounds to highlight its uniqueness. Similar compounds include other imidazole derivatives and amino acid synthesis reagents. What sets this compound apart is its high reactivity and efficiency in specific synthetic processes, making it a preferred choice in many research and industrial applications .

Properties

IUPAC Name

sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJICLMJFIKGAAU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N5NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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